molecular formula C20H25N5O2 B2875750 N-(2-(((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)amino)-2-oxoethyl)benzamide CAS No. 1797249-18-3

N-(2-(((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)amino)-2-oxoethyl)benzamide

Cat. No. B2875750
CAS RN: 1797249-18-3
M. Wt: 367.453
InChI Key: UMZSPVWIWWFASU-UHFFFAOYSA-N
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Description

N-(2-(((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)amino)-2-oxoethyl)benzamide is a useful research compound. Its molecular formula is C20H25N5O2 and its molecular weight is 367.453. The purity is usually 95%.
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Scientific Research Applications

Analytical Techniques and Quality Control

N-(2-(((4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)amino)-2-oxoethyl)benzamide and related substances have been analyzed using nonaqueous capillary electrophoresis, highlighting their significance in analytical chemistry for ensuring the quality of pharmaceutical compounds. This method allows for the effective separation and analysis of this compound and its analogs, demonstrating its application in quality control and pharmaceutical development Lei Ye et al., 2012.

Anticancer Research

Research on compounds structurally related to N-(2-(((4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)amino)-2-oxoethyl)benzamide, such as MGCD0103, has shown promising anticancer properties. MGCD0103, an orally active histone deacetylase inhibitor, selectively inhibits certain HDACs, demonstrating potential as an anticancer drug. This indicates that similar compounds could have significant applications in cancer treatment, highlighting the importance of structural analogs in therapeutic development Nancy Z. Zhou et al., 2008.

Anti-Inflammatory and Analgesic Agents

Compounds derived from related chemical frameworks have been synthesized and evaluated for their anti-inflammatory and analgesic properties. Such research underscores the potential of N-(2-(((4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)amino)-2-oxoethyl)benzamide analogs in developing new therapeutic agents. The findings suggest that modifications to the chemical structure could yield compounds with significant biological activities, useful in treating inflammation and pain A. Abu‐Hashem et al., 2020.

Synthesis and Biological Evaluation

The diverse range of synthesized compounds related to N-(2-(((4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)amino)-2-oxoethyl)benzamide has been explored for various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. These studies contribute to a deeper understanding of the compound's potential applications in medicine and pharmacology, encouraging further research into its derivatives for therapeutic uses Vinaya Kambappa et al., 2017.

Drug Metabolism Studies

Investigations into the metabolism of related compounds, such as flumatinib, in chronic myelogenous leukemia patients, provide insights into the metabolic pathways of these drugs in humans. Understanding the metabolism is crucial for drug development, as it influences the drug's efficacy, safety, and dosing regimen. This research underscores the importance of metabolic studies in the development of new therapeutics Aishen Gong et al., 2010.

properties

IUPAC Name

N-[2-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methylamino]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-15-12-18(25-10-6-3-7-11-25)24-17(23-15)13-21-19(26)14-22-20(27)16-8-4-2-5-9-16/h2,4-5,8-9,12H,3,6-7,10-11,13-14H2,1H3,(H,21,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMZSPVWIWWFASU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)CNC(=O)C2=CC=CC=C2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]methyl}-2-(phenylformamido)acetamide

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